Cas no 815582-48-0 ((5R,6S)-5,6-Diphenylmorpholin-2-one)
(5R,6S)-5,6-Diphenylmorpholin-2-one is a chiral morpholinone derivative characterized by its stereospecific (5R,6S) configuration and diphenyl substitution at the 5- and 6-positions. This compound serves as a valuable intermediate in asymmetric synthesis and pharmaceutical research due to its rigid bicyclic structure, which imparts stereochemical control in reactions. Its well-defined stereochemistry makes it particularly useful for constructing complex chiral molecules, such as bioactive compounds or catalysts. The morpholinone core offers synthetic versatility, enabling further functionalization at the carbonyl or nitrogen positions. High enantiopurity and stability under standard conditions enhance its utility in precision applications. Researchers favor this scaffold for its balance of reactivity and steric influence in stereoselective transformations.

815582-48-0 structure
Product name:(5R,6S)-5,6-Diphenylmorpholin-2-one
(5R,6S)-5,6-Diphenylmorpholin-2-one Chemical and Physical Properties
Names and Identifiers
-
- (5R,6S)-5,6-Diphenylmorpholin-2-one
- Q-101077
- CS-W003639
- AMY13705
- A5380
- (5R, 6S)-5, 6-diphenyl-2-morpholinone
- AKOS015901513
- AS-18262
- MFCD09751026
- (5R,6S)-5,6-diphenyl-2-morpholinone
- AC-2422
- SC3831
- AKOS015855466
- 2-MORPHOLINONE, 5,6-DIPHENYL-, (5R,6S)-
- 282735-66-4
- LTPOSIZJPSDSIL-CVEARBPZSA-N
- BCP14817
- 815582-48-0
- SCHEMBL249120
-
- Inchi: InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m1/s1
- InChI Key: LTPOSIZJPSDSIL-CVEARBPZSA-N
- SMILES: C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3
Computed Properties
- Exact Mass: 253.110278721g/mol
- Monoisotopic Mass: 253.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 38.3Ų
(5R,6S)-5,6-Diphenylmorpholin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM373857-25g |
(5R,6S)-5,6-Diphenylmorpholin-2-one |
815582-48-0 | 95%+ | 25g |
$745 | 2024-07-23 |
(5R,6S)-5,6-Diphenylmorpholin-2-one Related Literature
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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